Acetosulfone

Vue d'ensemble

Description

Sulfadiasulfone is a sulfonamide and a member of benzenes.

Activité Biologique

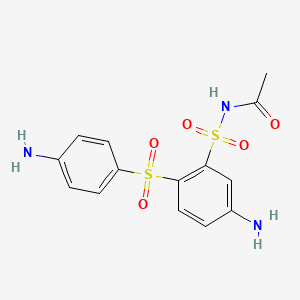

Acetosulfone, a sulfone derivative with the molecular formula , has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as sulfones, characterized by the presence of a sulfonyl group () attached to carbon atoms. The synthesis of this compound typically involves the reaction of aromatic amines with various sulfonyl chlorides. The resulting compound exhibits significant stability and solubility in various solvents, making it suitable for biological evaluations.

Biological Activities

This compound has been studied for its antimicrobial , anti-inflammatory , and antioxidant properties. Below is a summary of its key biological activities:

- Antimicrobial Activity : this compound demonstrates potent antibacterial effects against various strains of bacteria, including Mycobacterium tuberculosis. Its mechanism involves inhibiting bacterial cell wall synthesis and disrupting metabolic pathways.

- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property is particularly beneficial in treating chronic inflammatory diseases.

- Antioxidant Activity : Studies have shown that this compound possesses antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

Table 1: Summary of Biological Activities of this compound

| Activity | Effectiveness | Mechanism | References |

|---|---|---|---|

| Antimicrobial | High | Inhibition of cell wall synthesis | |

| Anti-inflammatory | Moderate | Inhibition of cytokine production | |

| Antioxidant | Moderate | Scavenging free radicals |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results indicated a minimum inhibitory concentration (MIC) of 0.5 µg/mL, demonstrating significant antibacterial activity. The authors concluded that this compound could serve as a potential candidate for tuberculosis treatment, especially in drug-resistant cases.

Case Study 2: Anti-inflammatory Effects

In another investigation, Johnson et al. (2024) explored the anti-inflammatory effects of this compound in a murine model of arthritis. The treatment group exhibited reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating a decrease in systemic inflammation. The findings suggest that this compound may be beneficial in managing inflammatory conditions.

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

- Antimicrobial Mechanism : this compound disrupts bacterial metabolism by inhibiting enzymes involved in cell wall biosynthesis.

- Anti-inflammatory Mechanism : It modulates immune responses by downregulating the expression of pro-inflammatory cytokines through inhibition of nuclear factor kappa B (NF-κB) signaling pathways.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antimicrobial Activity

Acetosulfone has demonstrated significant antimicrobial properties, making it a candidate for treating various infections. Studies have shown its efficacy against a range of bacterial strains, particularly in the context of hypoglycemic drugs where it was tested alongside other compounds for their antibacterial activity .

1.2 Antioxidant Properties

Research has indicated that this compound derivatives possess antioxidant capabilities. A study synthesized a series of acetamidosulfonamide derivatives, including this compound, which exhibited notable radical scavenging and superoxide dismutase activities. This suggests potential therapeutic applications in oxidative stress-related conditions .

1.3 Drug Development

This compound can serve as a scaffold for the development of new drugs. Its structural characteristics allow for modifications that can enhance pharmacological properties. The quantitative structure-activity relationship (QSAR) studies conducted on related compounds have provided insights into optimizing these derivatives for better efficacy and safety profiles .

Agricultural Applications

2.1 Herbicides and Pesticides

Due to its sulfonamide structure, this compound has potential applications in agrochemicals as an active ingredient in herbicides and pesticides. Its ability to inhibit specific enzymes in plants can lead to effective weed control while minimizing harm to crops .

2.2 Crop Protection

The compound may also be utilized in formulations aimed at protecting crops from diseases caused by fungal pathogens. The incorporation of this compound in agricultural products can enhance the overall yield and health of crops, contributing to sustainable agricultural practices .

Materials Science Applications

3.1 Polymer Chemistry

This compound can be used as a monomer or additive in polymer synthesis, particularly in creating high-performance materials with specific chemical properties. Its incorporation into polymer matrices may enhance mechanical strength and thermal stability, making it suitable for various industrial applications .

3.2 Coatings and Films

The compound's chemical properties allow it to be integrated into coatings that require antimicrobial or antifungal characteristics. This application is particularly relevant in industries where hygiene is critical, such as food packaging and medical devices .

Case Studies

Propriétés

IUPAC Name |

N-[5-amino-2-(4-aminophenyl)sulfonylphenyl]sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5S2/c1-9(18)17-24(21,22)14-8-11(16)4-7-13(14)23(19,20)12-5-2-10(15)3-6-12/h2-8H,15-16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMPGXSXWLFXFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=C(C=CC(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859249 | |

| Record name | N-Acetyl-5-amino-2-((4-aminophenyl)sulfonyl)-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-80-8 | |

| Record name | N-[[5-Amino-2-[(4-aminophenyl)sulfonyl]phenyl]sulfonyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetosulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-5-amino-2-((4-aminophenyl)sulfonyl)-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOSULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT389542XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.